molecular formula C16H15F2N3O5S B018355 Pantoprazole N-Oxide CAS No. 953787-60-5

Pantoprazole N-Oxide

Cat. No. B018355
CAS RN: 953787-60-5
M. Wt: 399.4 g/mol
InChI Key: BHJURHFGXQKOST-UHFFFAOYSA-N
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Description

Pantoprazole N-Oxide is a potential impurity found in bulk preparations of the proton pump inhibitor pantoprazole . Pantoprazole is a proton pump inhibitor that decreases the amount of acid produced in the stomach . It is used to treat erosive esophagitis (damage to the esophagus from stomach acid caused by gastroesophageal reflux disease, or GERD) in adults and children who are at least 5 years old .


Synthesis Analysis

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to afford a thioether, which is subsequently oxidized to the product . The sulfone of pantoprazole and its N-oxide were synthesized from 5-difluoromethoxy-2-mercapto-1H-benzimi-dazole and 2-chloromethyl-3, 4-dimethoxypydine through condensation and oxidation .


Molecular Structure Analysis

The molecular formula of Pantoprazole N-Oxide is C16H15F2N3O5S . The IUPAC name is 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole .


Chemical Reactions Analysis

Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cell .


Physical And Chemical Properties Analysis

The molecular weight of Pantoprazole N-Oxide is 399.4 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.4 .

Scientific Research Applications

Synthesis of Pantoprazole Derivatives

Pantoprazole N-Oxide is an intermediate in the synthesis of pantoprazole derivatives. A key step in the synthesis of pantoprazole, a proton pump inhibitor, is the oxidation of sulfide to the corresponding sulfoxide. Avoiding over-oxidation to the sulfone derivative is crucial, and pantoprazole N-Oxide is a byproduct that needs to be managed .

Environmental Impact in Pharmaceutical Synthesis

The synthesis process of pantoprazole sodium sesquihydrate, which involves pantoprazole N-Oxide, has been optimized for environmental friendliness. This includes minimizing the use of organic solvents and carrying out reactions in water, reducing the environmental impact .

Drug Delivery Systems

Pantoprazole N-Oxide has been studied in the context of drug delivery systems. For instance, interpenetrated poly(acrylic acid)-chitosan-bentonite hydrogels have been used for sustained pantoprazole release. These systems aim to control the drug release rate, which is crucial for minimizing side effects and improving therapeutic efficacy .

Controlled Drug Release

The controlled release of pantoprazole from drug carriers, such as hydrogels, is temperature-sensitive. Studies have shown that the inclusion of bentonite clay in these carriers can improve the drug release profile, indicating the potential role of pantoprazole N-Oxide in such applications .

Analytical Chemistry

In analytical chemistry, pantoprazole N-Oxide can be used as a reference compound in the development of electroanalytical sensors. These sensors are designed for the potentiometric assay of pantoprazole sodium in authentic samples and commercial products .

Safety and Hazards

Users should avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Personal protective equipment should be used, including wearing chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mechanism of Action

Target of Action

Pantoprazole N-Oxide primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, Pantoprazole N-Oxide effectively suppresses the production of stomach acid .

Mode of Action

Pantoprazole N-Oxide exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of Pantoprazole N-Oxide to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

Pantoprazole N-Oxide affects several biochemical pathways. It has been shown to increase autophagosomes formation and affect autophagic flux depending on the pH conditions . It specifically elevates SQSTM1 protein levels by increasing SQSTM1 transcription via NFE2L2 activation . Pantoprazole N-Oxide also disrupts protein degradation systems, leading to the accumulation of undegraded poly-ubiquitinated proteins .

Result of Action

The molecular and cellular effects of Pantoprazole N-Oxide’s action include the inhibition of cell viability or growth and induced cell death in a dose- and time-dependent manner . It has been shown to arrest the G0/G1 cyclic phase, increase TUNEL positivity, caspase-3 and PARP cleavage, and alter pro and anti-apoptotic proteins . It also induces ROS levels and depolarizes mitochondria, leading to increased cytosolic cytochrome c level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pantoprazole N-Oxide. For instance, the pH conditions can affect the compound’s interaction with its targets and any resulting changes . Moreover, the synthesis of Pantoprazole Sodium, a related compound, has been shown to be influenced by environmental factors, suggesting that similar factors could also affect Pantoprazole N-Oxide .

properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJURHFGXQKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635351
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole N-Oxide

CAS RN

953787-60-5
Record name Pantoprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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